Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate
Overview
Description
Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents . This compound features a quinoline core with an ethyl ester and a hydroxy group, making it a versatile molecule for chemical modifications and applications.
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives, to which this compound belongs, are known to have a wide range of applications and are key structural motifs in pharmaceutical agents .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Additionally, it may affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding often involves hydrogen bonds and van der Waals forces, which stabilize the enzyme-inhibitor complex. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced stress response and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. Its involvement in oxidative stress pathways is particularly noteworthy, as it can either mitigate or exacerbate oxidative damage depending on the context.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. Its localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2-ethoxy-2,3-tetramethylene-3,4-dihydro-1,2-pyran with acetal and ethyl orthoformate . Another method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include ketones, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- Indole derivatives
Uniqueness
Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group and the ethyl ester makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
ethyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h7H,2-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXDFGFPIDIOBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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